molecular formula C11H8N2O B1371303 3-(Pyrimidin-2-yl)benzaldehyde CAS No. 263349-22-0

3-(Pyrimidin-2-yl)benzaldehyde

Cat. No.: B1371303
CAS No.: 263349-22-0
M. Wt: 184.19 g/mol
InChI Key: ZBAZYPXXIVHUFO-UHFFFAOYSA-N
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Description

3-(Pyrimidin-2-yl)benzaldehyde: is an organic compound that features a benzaldehyde moiety substituted with a pyrimidine ring at the 2-position. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the benzaldehyde and pyrimidine functionalities allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrimidin-2-yl)benzaldehyde can be achieved through several methods. One common approach involves the condensation of 2-aminopyrimidine with benzaldehyde under acidic conditions. This reaction typically proceeds via the formation of an imine intermediate, which is subsequently hydrolyzed to yield the desired product.

Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general principles of organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply. Industrial production would likely involve continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(Pyrimidin-2-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrimidine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

    Oxidation: 3-(Pyrimidin-2-yl)benzoic acid.

    Reduction: 3-(Pyrimidin-2-yl)benzyl alcohol.

    Substitution: 4-nitro-3-(pyrimidin-2-yl)benzaldehyde (for nitration).

Scientific Research Applications

Chemistry: 3-(Pyrimidin-2-yl)benzaldehyde is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of more complex molecules with potential pharmaceutical applications.

Biology and Medicine: This compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties. The pyrimidine ring is a common motif in many biologically active molecules, making this compound a valuable scaffold for drug discovery.

Industry: In the materials science field, this compound can be used in the synthesis of organic semiconductors and other advanced materials. Its unique structure allows for the tuning of electronic properties, making it useful in the development of new materials for electronic devices.

Comparison with Similar Compounds

    4-(Pyrimidin-2-yl)benzaldehyde: Similar structure but with the pyrimidine ring at the 4-position.

    2-(Pyrimidin-2-yl)benzaldehyde: Similar structure but with the pyrimidine ring at the 2-position.

    3-(Pyridin-2-yl)benzaldehyde: Similar structure but with a pyridine ring instead of a pyrimidine ring.

Uniqueness: 3-(Pyrimidin-2-yl)benzaldehyde is unique due to the specific positioning of the pyrimidine ring, which can influence its reactivity and biological activity. The presence of the pyrimidine ring at the 2-position allows for specific interactions with biological targets, potentially leading to unique pharmacological properties.

Properties

IUPAC Name

3-pyrimidin-2-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c14-8-9-3-1-4-10(7-9)11-12-5-2-6-13-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBAZYPXXIVHUFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NC=CC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40627119
Record name 3-(Pyrimidin-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263349-22-0
Record name 3-(Pyrimidin-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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